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Compound Name: Molybdenumhexacarbonyl

Cat. No.: B083779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure of molybdenum

hexacarbonyl, Mo(CO)₆. The document details the theoretical and experimental underpinnings

of its bonding, molecular orbital framework, and spectroscopic characteristics. Furthermore, it

delves into the practical applications of molybdenum carbonyl derivatives as carbon monoxide-

releasing molecules (CORMs), with a focus on their relevance to drug development, including

detailed experimental protocols for their study.

Molecular Structure and Bonding
Molybdenum hexacarbonyl is a volatile, air-stable, colorless crystalline solid.[1] It adopts a

highly symmetric octahedral geometry, with the central molybdenum atom in a zero oxidation

state coordinated to six carbonyl (CO) ligands.[2][3] This structure is a classic example of a

homoleptic metal carbonyl.

The bonding in molybdenum hexacarbonyl is a synergistic interplay of ligand-to-metal σ-

donation and metal-to-ligand π-back-donation. The carbon atom of each CO ligand donates a

lone pair of electrons to a vacant d-orbital of the molybdenum atom, forming a σ-bond.

Concurrently, the filled d-orbitals of the molybdenum atom donate electron density back into the

empty π* antibonding orbitals of the CO ligands, forming a π-bond. This π-back-donation

strengthens the M-C bond while slightly weakening the C-O bond.
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The precise molecular geometry and thermodynamic stability of molybdenum hexacarbonyl

have been extensively characterized. The key quantitative data are summarized in the tables

below.

Parameter Experimental Value
Computational Value
(CCSD(T))

Mo-C Bond Length ~206 pm 2.049 Å

C-O Bond Length 116 pm 1.165 Å

First Bond Dissociation Energy 40 ± 2 kcal/mol -

Standard Enthalpy of

Formation (ΔfH⦵298)
−989.1 kJ mol−1 -

Standard Enthalpy of

Combustion (ΔcH⦵298)
−2123.4 kJ mol−1 -

Table 1: Structural and Thermodynamic Properties of Molybdenum Hexacarbonyl.

Molecular Orbital Theory
The electronic structure of molybdenum hexacarbonyl can be rationalized using molecular

orbital (MO) theory. In an octahedral ligand field, the five d-orbitals of the molybdenum atom

split into two sets: a lower-energy, triply degenerate t₂g set (dxy, dxz, dyz) and a higher-energy,

doubly degenerate eg* set (dx²-y², dz²). The six σ-donating orbitals from the CO ligands

combine to form ligand group orbitals with a₁g, t₁u, and eg symmetry.

The bonding interactions primarily involve the overlap of the ligand a₁g, t₁u, and eg orbitals with

the corresponding metal orbitals (s, p, and eg). The crucial π-back-donation occurs from the

filled metal t₂g orbitals to the empty π* orbitals of the CO ligands, which also have t₂g

symmetry.
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Simplified MO diagram for Mo(CO)₆.

Spectroscopic Characterization
The electronic structure of molybdenum hexacarbonyl is elucidated through various

spectroscopic techniques.

Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful tools for probing the M-C and C-O bonding

in metal carbonyls. The C-O stretching frequencies are particularly informative. In free carbon

monoxide, the C≡O stretching frequency is 2143 cm⁻¹. In molybdenum hexacarbonyl, this

frequency is lowered due to π-back-donation into the CO π* orbitals.
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Vibrational
Mode

Symmetry IR Active Raman Active
Frequency
(cm⁻¹)

ν(CO) A₁g No Yes ~2120

ν(CO) Eg No Yes ~2020

ν(CO) T₁u Yes No ~2000

ν(MoC) A₁g No Yes ~397

ν(MoC) Eg No Yes ~368

ν(MoC) T₁u Yes No ~475

δ(MoCO) T₁u Yes No ~595

δ(MoCO) T₂g No Yes ~370

δ(MoCO) T₂u No No ~512

δ(CMoC) T₁u Yes No ~90

δ(CMoC) T₂g No Yes ~107

Table 2: Experimentally Observed Vibrational Frequencies for Molybdenum Hexacarbonyl.

Photoelectron Spectroscopy
Photoelectron spectroscopy (PES) provides direct experimental evidence for the energies of

the molecular orbitals. The He I photoelectron spectrum of Mo(CO)₆ shows distinct bands

corresponding to the ionization of electrons from the various molecular orbitals. The highest

occupied molecular orbital (HOMO) is of t₂g character, primarily composed of metal d-orbitals.

Ionization Energy (eV) Orbital Assignment

8.5 t₂g

13.2 e_g

14.2 t₁u

17.5 a₁g
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Table 3: Vertical Ionization Energies of Molybdenum Hexacarbonyl from He I Photoelectron

Spectroscopy.[4]

Experimental Protocols
Synthesis of Molybdenum Hexacarbonyl
This protocol describes a common laboratory-scale synthesis via reductive carbonylation.[2][5]

[6]

Materials:

Diammonium oxopentachloromolybdate(V), (NH₄)₂[MoOCl₅]

Magnesium powder

Aluminum trichloride (optional, as an oxygen scavenger)

Tetrahydrofuran (THF), anhydrous

Carbon monoxide (high pressure)

Autoclave reactor

Procedure:

In a fume hood, carefully load the autoclave reactor with 5-10 grams of (NH₄)₂[MoOCl₅] and

a stoichiometric excess of magnesium powder in 200-300 mL of anhydrous THF. If desired, a

catalytic amount of aluminum trichloride can be added.

Seal the autoclave and purge with nitrogen gas.

Pressurize the reactor with carbon monoxide to approximately 1500 psig.

Heat the reactor to 150 °C. The pressure will increase to around 2000 psig.

Maintain these conditions with stirring for several hours.
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After the reaction is complete, cool the reactor to room temperature and slowly vent the

excess carbon monoxide in a well-ventilated fume hood.

The crude product is a slurry. The molybdenum hexacarbonyl can be purified by sublimation

under reduced pressure.

Infrared Spectroscopy of Solid Molybdenum
Hexacarbonyl (Nujol Mull)
Materials:

Molybdenum hexacarbonyl

Nujol (mineral oil)

Agate mortar and pestle

Potassium bromide (KBr) or sodium chloride (NaCl) salt plates

FTIR spectrometer

Procedure:

Place a small amount (a few milligrams) of molybdenum hexacarbonyl into the agate mortar.

Add one to two drops of Nujol to the solid.

Grind the mixture with the pestle until a uniform, translucent paste (mull) is formed.

Apply a small amount of the mull to the center of one salt plate.

Place the second salt plate on top and gently rotate to spread the mull into a thin, even film.

Mount the salt plates in the sample holder of the FTIR spectrometer.

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. The characteristic

strong C-O stretching band will be observed around 2000 cm⁻¹.
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Single-Crystal X-ray Diffraction
This technique provides the definitive three-dimensional structure of the molecule.[7]

Procedure:

Crystal Growth: Grow single crystals of molybdenum hexacarbonyl, for example, by slow

sublimation or slow evaporation from a suitable solvent in an inert atmosphere.

Crystal Mounting: Select a suitable single crystal (typically <0.5 mm in all dimensions) and

mount it on a goniometer head.

Data Collection: Place the mounted crystal on the diffractometer. Cool the crystal to a low

temperature (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a

monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). Rotate the crystal and

collect the diffraction data on a detector.[7]

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of

structure factors. Use these to solve the crystal structure using direct methods or Patterson

methods. Refine the atomic positions and thermal parameters to obtain the final crystal

structure.[7]

Molybdenum Carbonyls in Drug Development: CO-
Releasing Molecules (CORMs)
Molybdenum carbonyl derivatives are explored as carbon monoxide-releasing molecules

(CORMs). Carbon monoxide is an endogenous signaling molecule with various physiological

roles, including vasodilation and anti-inflammatory effects. CORMs offer a method for

controlled delivery of CO for therapeutic purposes.

Signaling Pathways of Carbon Monoxide
CO released from CORMs can modulate several key signaling pathways. Two prominent

examples are the guanylate cyclase and the mitogen-activated protein kinase (MAPK)

pathways.
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Guanylate cyclase signaling pathway activated by CO.
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MAPK signaling pathway modulated by CO.

Experimental Workflow for Studying CORMs
This assay spectrophotometrically quantifies the amount of CO released from a CORM.[8]

Materials:

CORM of interest
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Myoglobin from equine skeletal muscle

Sodium dithionite

Phosphate-buffered saline (PBS), pH 7.4

UV-Vis spectrophotometer

Procedure:

Prepare a solution of myoglobin in PBS.

Reduce the myoglobin to deoxymyoglobin by adding a fresh solution of sodium dithionite.

Record the initial UV-Vis spectrum of the deoxymyoglobin solution (characteristic peak

around 555 nm).

Add the CORM solution to the deoxymyoglobin solution.

Monitor the spectral changes over time. The formation of carboxymyoglobin will be indicated

by the appearance of new peaks at approximately 540 and 579 nm and a decrease in the

deoxymyoglobin peak.

Calculate the concentration of carboxymyoglobin formed using the Beer-Lambert law to

determine the amount of CO released.

This ex vivo experiment assesses the vasodilatory effect of CO released from a CORM.[9]

Materials:

Isolated aortic rings from a suitable animal model

Organ bath system with physiological salt solution (PSS)

Phenylephrine (a vasoconstrictor)

CORM of interest

Procedure:
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Mount the aortic rings in the organ bath containing PSS, maintained at 37 °C and bubbled

with 95% O₂/5% CO₂.

Pre-contract the aortic rings with phenylephrine to induce a stable contraction.

Add the CORM to the organ bath in a cumulative concentration-dependent manner.

Record the changes in isometric tension to measure the extent of vasodilation.

The results are typically expressed as a percentage of the initial phenylephrine-induced

contraction.

This protocol details the investigation of the phosphorylation status of MAPK proteins upon

CORM treatment.

Materials:

Cell culture of interest (e.g., macrophages)

CORM of interest

Lysis buffer

Primary antibodies against phosphorylated and total MAPK (e.g., p-p38 and total p38)

HRP-conjugated secondary antibody

Chemiluminescent substrate

SDS-PAGE and Western blotting equipment

Procedure:

Cell Treatment: Treat the cells with the CORM for a specified time. Include untreated and

vehicle controls.

Cell Lysis: Lyse the cells to extract total protein.

Protein Quantification: Determine the protein concentration of each lysate.
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SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF

membrane.

Immunoblotting:

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody against the phosphorylated MAPK.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an

imaging system.

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody

against the total MAPK to confirm equal protein loading.
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Experimental workflow for Western blot analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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